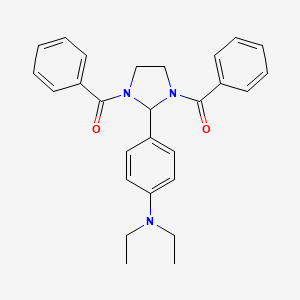![molecular formula C23H20N4O4S B11105149 2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N'-[(E)-(3-methoxyphenyl)methylene]acetohydrazide](/img/structure/B11105149.png)
2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N'-[(E)-(3-methoxyphenyl)methylene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N’-[(E)-(3-methoxyphenyl)methylene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzisothiazole ring, a phenyl group, and a methoxyphenyl group. Its molecular formula is C20H18N4O4S, and it has a molecular weight of approximately 410.45 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N’-[(E)-(3-methoxyphenyl)methylene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzisothiazole Ring: The benzisothiazole ring can be synthesized by reacting o-aminothiophenol with a suitable oxidizing agent, such as hydrogen peroxide, in the presence of an acid catalyst.
Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction, where the benzisothiazole ring is reacted with a phenyl halide in the presence of a base.
Formation of the Acetohydrazide Moiety: The acetohydrazide moiety can be synthesized by reacting hydrazine hydrate with an appropriate acyl chloride.
Condensation Reaction: The final step involves the condensation of the benzisothiazole-phenyl intermediate with the acetohydrazide derivative in the presence of a suitable catalyst, such as acetic acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N’-[(E)-(3-methoxyphenyl)methylene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N’-[(E)-(3-methoxyphenyl)methylene]acetohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N’-[(E)-(3-methoxyphenyl)methylene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication processes.
Modulating Receptor Activity: Interacting with cell surface receptors and influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenol: A compound with a similar benzisothiazole ring structure but different functional groups.
2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]-4-methylpentanoic acid: Another benzisothiazole derivative with a different side chain.
Phenyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate: A related compound with a phenyl group and an acetate moiety.
Uniqueness
2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N’-[(E)-(3-methoxyphenyl)methylene]acetohydrazide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H20N4O4S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H20N4O4S/c1-31-19-11-7-8-17(14-19)15-24-25-22(28)16-27(18-9-3-2-4-10-18)23-20-12-5-6-13-21(20)32(29,30)26-23/h2-15H,16H2,1H3,(H,25,28)/b24-15+ |
InChI Key |
INYWSWCSEDCOIN-BUVRLJJBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)CN(C2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)CN(C2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-N'-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11105072.png)
![3,4-dimethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B11105080.png)


![O-{4-[(4-fluorophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B11105091.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-propoxybenzamide](/img/structure/B11105098.png)
acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B11105112.png)

![2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11105123.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B11105126.png)
![3-[(2E)-2-(4-chlorobenzylidene)-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide](/img/structure/B11105132.png)
![1,8-Dibromo-17-(pyridin-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11105133.png)
![(4Z)-2-(3-chlorophenyl)-5-methyl-4-{[(4-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11105135.png)
![1-{4-[Chloro(difluoro)methoxy]phenyl}-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11105138.png)
